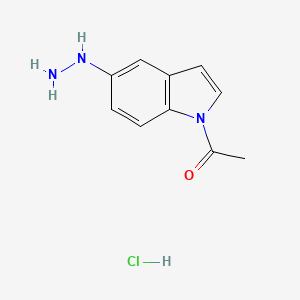
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is an organic compound that features a piperidine ring substituted with two fluorine atoms and an isonicotinic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid typically involves the reaction of 3,3-difluoropiperidine with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A related compound with a similar structure but lacking the piperidine ring.
3,3-Difluoropiperidine: A compound with a similar piperidine ring but without the isonicotinic acid moiety.
Uniqueness
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is unique due to the presence of both the difluoropiperidine and isonicotinic acid groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Propiedades
Fórmula molecular |
C11H12F2N2O2 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
2-(3,3-difluoropiperidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)3-1-5-15(7-11)9-6-8(10(16)17)2-4-14-9/h2,4,6H,1,3,5,7H2,(H,16,17) |
Clave InChI |
JPUJPWUFUCYYSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)





